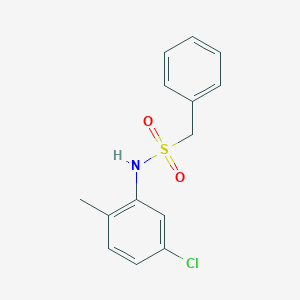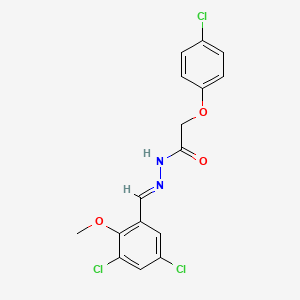![molecular formula C16H17N3O3 B5698749 N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a member of the family of compounds called anthranilic acid derivatives, which have been found to have anti-tumor and anti-inflammatory properties. In
作用机制
DMAPT exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. DMAPT inhibits the activation of NF-κB by targeting the upstream signaling molecules that activate NF-κB. This results in the inhibition of the expression of various genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DMAPT induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In addition, DMAPT has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In inflammatory cells, DMAPT inhibits the production of cytokines and chemokines, which are molecules that promote inflammation.
实验室实验的优点和局限性
DMAPT has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has high purity. DMAPT has been extensively studied in preclinical models, which makes it a well-characterized research tool. However, DMAPT has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. In addition, DMAPT has not been extensively studied in clinical trials, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of DMAPT in combination with other drugs or therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, DMAPT is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. DMAPT exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. DMAPT has several advantages as a research tool, including its ease of synthesis and high purity. However, DMAPT has some limitations as well, including its low solubility in water and limited clinical trial data. Future research on DMAPT should focus on the development of more potent and selective inhibitors of the NF-κB signaling pathway, investigation of its potential therapeutic applications in combination with other drugs or therapies, and clinical trials to evaluate its safety and efficacy in humans.
合成方法
DMAPT can be synthesized by reacting 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride, which is then reacted with 4-aminopyridine to form DMAPT. This synthesis method has been optimized to produce high yields of DMAPT with high purity.
科学研究应用
DMAPT has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, DMAPT has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. DMAPT has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-4-14(9-12(11)2)21-10-15(20)22-19-16(17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWGHPOWRAOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681143 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)





![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)


![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)